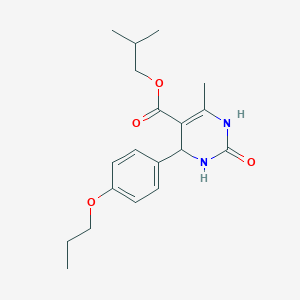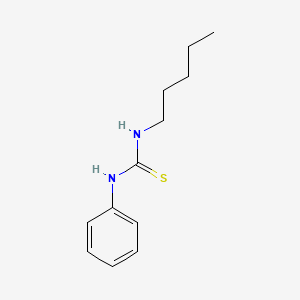
1-Pentyl-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-3-phenylthiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentyl-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of aniline with phenyl isothiocyanate in the presence of a base. This reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This method is advantageous due to its mild reaction conditions and high yields. The reaction is carried out in water, making it an environmentally friendly process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
1-Pentyl-3-phenylthiourea has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 1-Pentyl-3-phenylthiourea involves its interaction with specific enzymes. For instance, it acts as a competitive inhibitor of phenoloxidase, an enzyme involved in the oxidation of phenols. By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic reaction .
Vergleich Mit ähnlichen Verbindungen
Phenylthiourea: Known for its enzyme inhibitory properties, particularly against phenoloxidase.
N-phenylthiourea: Shares similar structural features and inhibitory mechanisms.
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Exhibits similar enzyme inhibition and has been studied for its effects on melanogenesis.
Uniqueness: 1-Pentyl-3-phenylthiourea stands out due to its specific structural modifications, which enhance its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for targeted enzyme inhibition studies and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
53088-08-7 |
|---|---|
Molekularformel |
C12H18N2S |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
1-pentyl-3-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-2-3-7-10-13-12(15)14-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
SIKSXGPHVBAUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=S)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697129.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697132.png)
![3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11697139.png)
![2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11697142.png)
![2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide](/img/structure/B11697147.png)
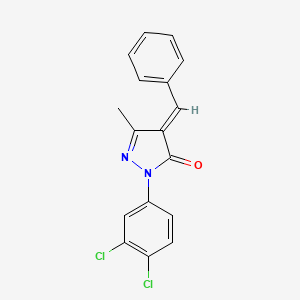
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697164.png)
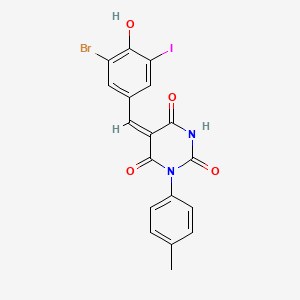
![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)
![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697187.png)
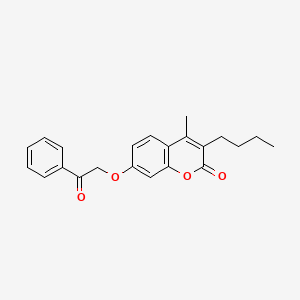
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)

